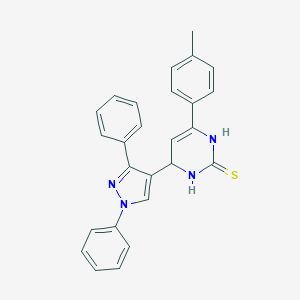![molecular formula C17H9ClN4S B292891 3-(4-chlorophenyl)-5-thia-2,7,8,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),3,6,8,10,12,14-heptaene](/img/structure/B292891.png)
3-(4-chlorophenyl)-5-thia-2,7,8,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),3,6,8,10,12,14-heptaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)[1,3]thiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole is a complex heterocyclic compound that combines multiple functional groups, including thiazole, triazine, and indole. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)[1,3]thiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole typically involves multi-step reactions. One common method includes the condensation of 4-chlorophenylhydrazine with thiosemicarbazide, followed by cyclization with appropriate reagents to form the thiazole and triazine rings. The final step involves the formation of the indole ring through intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
1-(4-Chlorophenyl)[1,3]thiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .
科学的研究の応用
作用機序
The mechanism of action of 1-(4-Chlorophenyl)[1,3]thiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways and affecting cellular functions .
類似化合物との比較
Similar Compounds
- 1-(4-Chlorophenyl)[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[5,6-b]indole
- 1-(4-Chlorophenyl)[1,3]thiazolo[4’,3’:3,4][1,2,4]triazino[5,6-b]indole
- 1-(4-Chlorophenyl)[1,3]thiazolo[5’,4’:3,4][1,2,4]triazino[5,6-b]indole
Uniqueness
1-(4-Chlorophenyl)[1,3]thiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C17H9ClN4S |
|---|---|
分子量 |
336.8 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-5-thia-2,7,8,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),3,6,8,10,12,14-heptaene |
InChI |
InChI=1S/C17H9ClN4S/c18-11-7-5-10(6-8-11)14-9-23-17-21-20-15-12-3-1-2-4-13(12)19-16(15)22(14)17/h1-9H |
InChIキー |
JVJBZWQZYWPSPS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NN=C4N(C3=N2)C(=CS4)C5=CC=C(C=C5)Cl |
正規SMILES |
C1=CC=C2C(=C1)C3=NN=C4N(C3=N2)C(=CS4)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2-oxopropyl)-11,13-diphenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B292809.png)
![5,13-dimethyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B292811.png)
![6-amino-5-[(6-amino-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)-(2-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292812.png)
![2-{[4-ethyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292814.png)
![1-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B292818.png)
![Ethyl 3-oxo-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanoate](/img/structure/B292819.png)
![7-Methyl-4-(1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B292820.png)
![Ethyl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl ether](/img/structure/B292822.png)

![4-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B292827.png)
![5-(1,3-diphenyl-1H-pyrazol-4-yl)-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B292828.png)

![Diethyl 2-[(anilinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3,4-dicarboxylate](/img/structure/B292832.png)

